- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer CatalystsOrganic Process Research & Development, 2003, 7(1), 95-97,
Cas no 89-64-5 (4-Chloro-2-nitrophenol)

4-Chloro-2-nitrophenol structure
Produktname:4-Chloro-2-nitrophenol
4-Chloro-2-nitrophenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Chloro-2-nitrophenol
- o-nitro-p-chorophenol
- 2-nitro-4-chlorophenol
- 2-NO2-4-Cl-phenol
- 4-chloro-2-nitro-phenol
- 5-chloro-2-hydroxynitrobenzene
- p-chloronitrophenol
- Phenol,4-chloro-2-nitro
- 4-Chloro-6-nitrophenol
- NSC 520345
- p-Chloro-o-nitrophenol
- AKOS000121398
- FT-0618040
- EINECS 201-927-5
- W-100365
- STL199170
- MFCD00007113
- NSC520345
- InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9
- Phenol, 4-chloro-2-nitro-
- EN300-21529
- 89-64-5
- FS-4191
- DTXSID4058996
- AC-16758
- BP-13325
- AE-562/40191217
- Chloro-2-nitrophenol, 4-
- 4-Chlor-2-nitrophenol
- AI3-28527
- C0228
- UNII-438LQ62WNH
- Z104500910
- 4-Chloro-2-nitrophenol, >=97.0%
- Q27258630
- 438LQ62WNH
- SCHEMBL305611
- NSC-520345
- 4-Chloro-2-nitrophenol (ACI)
- NS00007983
- 2Nitro4chlorophenol
- Phenol, 4chloro2nitro
- DB-024281
- DTXCID2048664
-
- MDL: MFCD00007113
- Inchi: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
- InChI-Schlüssel: NWSIFTLPLKCTSX-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O
- BRN: 2048031
Berechnete Eigenschaften
- Genaue Masse: 172.98800
- Monoisotopenmasse: 172.988
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 158
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 4
- XLogP3: nichts
- Topologische Polaroberfläche: 66A^2
Experimentelle Eigenschaften
- Farbe/Form: Gelbes Pulver
- Dichte: 1.4914 (rough estimate)
- Schmelzpunkt: 85-87 °C (lit.)
85-89 °C - Siedepunkt: 242.5°C at 760 mmHg
- Flammpunkt: 100.4°C
- Brechungsindex: 1.5810 (estimate)
- Löslichkeit: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow
- PSA: 66.05000
- LogP: 2.47700
4-Chloro-2-nitrophenol Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:2811
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Verpackungsgruppe:III
- Sicherheitsbegriff:6.1
- PackingGroup:III
- Risikophrasen:R20/21/22; R36/37/38
- Gefahrenklasse:6.1
- TSCA:Yes
4-Chloro-2-nitrophenol Zolldaten
- HS-CODE:2908999090
- Zolldaten:
China Zollkodex:
2908999090Übersicht:
290899090 Halogenierte Derivate anderer Phenole und phenolischer Alkohole (einschließlich seiner Sulfonierung\Stickstoff- oder Nitrosativderivate). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290899090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate von Phenolen oder Phenolalkoholen. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
4-Chloro-2-nitrophenol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21529-10.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 10g |
$32.0 | 2023-05-31 | |
Enamine | EN300-21529-25.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 25g |
$38.0 | 2023-05-31 | |
TRC | C384768-20g |
4-Chloro-2-nitrophenol |
89-64-5 | 20g |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-21529-0.05g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21529-1.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 1g |
$26.0 | 2023-05-31 | |
Enamine | EN300-21529-5.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 5g |
$29.0 | 2023-05-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-5g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 5g |
46.0CNY | 2021-08-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-100g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 100g |
¥147.90 | 2023-09-03 | |
Enamine | EN300-21529-5g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 5g |
$29.0 | 2023-09-16 | |
Fluorochem | 214789-1g |
4-Chloro-2-nitrophenol |
89-64-5 | 95% | 1g |
£10.00 | 2022-03-01 |
4-Chloro-2-nitrophenol Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Nitric acid Solvents: 1,2-Dichloroethane , Water ; 6 h, 20 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ; rt
Referenz
- Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagentHenan Shifan Daxue Xuebao, 2003, 31(3), 61-65,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ; 15 min, rt
Referenz
- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditionsSynlett, 2003, (2), 191-194,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ; 5 min, rt
Referenz
- Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating AgentsPhosphorus, 2003, 178(5), 1027-1035,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Referenz
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran , Water ; 4 h, rt
Referenz
- Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSFEuropean Journal of Organic Chemistry, 2005, (11), 2379-2384,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica , Water
Referenz
- One-pot nitration of phenols under mild and heterogeneous conditionsJournal of Chemical Research, 2001, (4), 140-142,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Silica , Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane
Referenz
- Potassium monoperoxysulfatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ; 5 min, rt
Referenz
- Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported systemSynthetic Communications, 2005, 35(2), 263-270,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Ferric nitrate , Nitrogen oxide (N2O4) Solvents: Acetone
Referenz
- Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compoundsSynthetic Communications, 1997, 27(19), 3301-3311,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 1 h, rt
Referenz
- Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in waterResearch Journal of Chemistry and Environment, 2022, 26(10), 101-107,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Nitric acid ; 30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C
Referenz
- Electrochemical reduction of 4-chloro-2-nitrophenolRussian Chemical Bulletin, 2023, 72(2), 500-506,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Referenz
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: o-Cresol , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ; 4 h, rt
Referenz
- A new method for nitration of phenolic compoundsAdvanced Synthesis & Catalysis, 2003, 345(11), 1197-1202,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ; 15 min, rt
Referenz
- PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditionsSynthetic Communications, 2008, 38(19), 3366-3374,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , 1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ; 15 min, rt
Referenz
- An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chlorideScientia Iranica, 2010, 17(1), 31-36,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Acetic acid ; 0.5 h, 18 °C; 0.5 h, 18 °C
1.2 Solvents: Water ; 0.5 h, cooled
1.2 Solvents: Water ; 0.5 h, cooled
Referenz
- Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof, China, , ,
4-Chloro-2-nitrophenol Preparation Products
4-Chloro-2-nitrophenol Verwandte Literatur
-
1. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acidRoy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Chem. Commun. 1978 180
-
Lagnamayee Mohapatra,Kulamani Parida J. Mater. Chem. A 2016 4 10744
-
3. Proximity effects in diaryl derivatives. Part VI. Base-catalysed rearrangement of 2-(hydroxyamino)aryl aryl sulphones to 2-hydroxy-2′-(arylsulphonyl)azoxybenzenesM. F. Grundon,D. J. Maitland,W. L. Matier J. Chem. Soc. C 1971 654
-
Amaresh C. Pradhan,Binita Nanda,K. M. Parida,Mira Das Dalton Trans. 2013 42 558
-
Qiu-Hua Fan,Susanne Striegler,Rebekah G. Langston,James D. Barnett Org. Biomol. Chem. 2014 12 2792
89-64-5 (4-Chloro-2-nitrophenol) Verwandte Produkte
- 902172-67-2(3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide)
- 2418712-97-5(5-Formyl-2-methyl-3-(sulfanylmethyl)phenyl sulfurofluoridate)
- 2172394-91-9(6-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}hexanoic acid)
- 155048-22-9(4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine)
- 1311283-76-7(2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester)
- 1805379-75-2(Methyl 4-chloro-5-(difluoromethyl)-3-methylpyridine-2-carboxylate)
- 1804709-90-7(Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-carboxylate)
- 1805305-96-7(Methyl 4-(bromomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate)
- 2889-26-1(Ergoline-8-carboxamide,9,10-didehydro-6-methyl-, (8a)-)
- 1421451-72-0(N-2-(pyridin-4-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
Empfohlene Lieferanten
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
